molecular formula C23H19N3O3S B2617220 2-{[1-(1,3-benzodioxol-5-ylmethyl)-1H-imidazol-2-yl]thio}-N-1-naphthylacetamide CAS No. 869346-97-4

2-{[1-(1,3-benzodioxol-5-ylmethyl)-1H-imidazol-2-yl]thio}-N-1-naphthylacetamide

Cat. No. B2617220
M. Wt: 417.48
InChI Key: OQIPIDINPUQERB-UHFFFAOYSA-N
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Description

2-{[1-(1,3-benzodioxol-5-ylmethyl)-1H-imidazol-2-yl]thio}-N-1-naphthylacetamide, commonly known as BNIPQ, is a chemical compound that has been researched for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-{[1-(1,3-benzodioxol-5-ylmethyl)-1H-imidazol-2-yl]thio}-N-1-naphthylacetamide' involves the reaction of 1-naphthylacetic acid with thionyl chloride to form 1-naphthylacetyl chloride. This intermediate is then reacted with 1-(1,3-benzodioxol-5-ylmethyl)-1H-imidazole-2-thiol to form the desired compound.

Starting Materials
1-naphthylacetic acid, thionyl chloride, 1-(1,3-benzodioxol-5-ylmethyl)-1H-imidazole-2-thiol

Reaction
Step 1: React 1-naphthylacetic acid with thionyl chloride in the presence of a base such as pyridine to form 1-naphthylacetyl chloride., Step 2: React 1-naphthylacetyl chloride with 1-(1,3-benzodioxol-5-ylmethyl)-1H-imidazole-2-thiol in the presence of a base such as triethylamine to form the desired compound., Step 3: Purify the product by recrystallization or column chromatography.

Mechanism Of Action

The mechanism of action of BNIPQ is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of specific signaling pathways. BNIPQ has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine, a neurotransmitter involved in various physiological processes, including learning and memory. BNIPQ has also been shown to modulate the activity of certain signaling pathways, such as the nuclear factor-kappaB (NF-κB) pathway, which plays a critical role in inflammation and immune response.

Biochemical And Physiological Effects

BNIPQ has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. BNIPQ has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). BNIPQ has also been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages And Limitations For Lab Experiments

BNIPQ has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. BNIPQ has been shown to have a high affinity for its target enzymes and to exhibit a dose-dependent inhibition of their activity. BNIPQ has also been shown to have a low toxicity profile, with no significant adverse effects observed in animal studies. However, the main limitation of BNIPQ for lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetic properties.

Future Directions

There are several future directions for the research on BNIPQ, including the development of more efficient synthesis methods, the identification of its specific molecular targets and signaling pathways, and the evaluation of its potential as a therapeutic agent for various diseases. Further studies are needed to elucidate the mechanism of action of BNIPQ and to determine its efficacy and safety in clinical trials. Additionally, the potential applications of BNIPQ in other fields, such as agriculture and environmental science, should also be explored.

Scientific Research Applications

BNIPQ has been extensively researched for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, BNIPQ has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, BNIPQ has been investigated for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. In pharmacology, BNIPQ has been studied for its potential as a drug candidate for the treatment of various diseases, including inflammation, pain, and neurodegenerative disorders.

properties

IUPAC Name

2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S/c27-22(25-19-7-3-5-17-4-1-2-6-18(17)19)14-30-23-24-10-11-26(23)13-16-8-9-20-21(12-16)29-15-28-20/h1-12H,13-15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQIPIDINPUQERB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C=CN=C3SCC(=O)NC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide

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